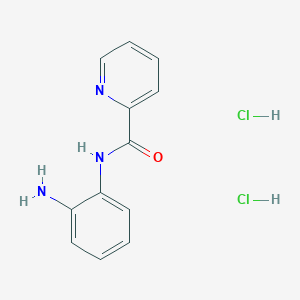

N-(2-Aminophenyl)picolinamide dihydrochloride

Description

N-(2-Aminophenyl)picolinamide dihydrochloride is a dihydrochloride salt of a picolinamide derivative featuring a 2-aminophenyl substituent. The dihydrochloride form improves solubility in aqueous environments, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name |

N-(2-aminophenyl)pyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O.2ClH/c13-9-5-1-2-6-10(9)15-12(16)11-7-3-4-8-14-11;;/h1-8H,13H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXAYWPSECCMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662969 | |

| Record name | N-(2-Aminophenyl)pyridine-2-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185303-36-9 | |

| Record name | N-(2-Aminophenyl)pyridine-2-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)picolinamide dihydrochloride typically involves multiple steps. One common method includes the reaction of pyridine-2-carboxylic acid with 2-aminophenylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)picolinamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Overview

N-(2-Aminophenyl)picolinamide dihydrochloride is characterized by its complex structure, which includes a pyridine ring, an amine group, and an amide group. The synthesis typically involves the reaction of pyridine-2-carboxylic acid with 2-aminophenylamine using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine), followed by treatment with hydrochloric acid to form the dihydrochloride salt.

Scientific Research Applications

The applications of this compound are extensive:

Chemical Synthesis

- Building Block : It serves as a key building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile intermediate.

Biological Studies

- Enzyme Inhibition : The compound has been studied for its potential role in enzyme inhibition, which is crucial for understanding metabolic pathways and developing therapeutic agents. For instance, it can interact with specific enzymes or receptors, altering their activity and leading to significant biological effects.

Medicinal Chemistry

- Antitumor Activity : Research indicates that derivatives of N-(2-Aminophenyl)picolinamide may exhibit antitumor properties through mechanisms involving C–N bond formation via palladium-catalyzed reactions. This highlights its potential in drug discovery for cancer treatments .

Material Science

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials, including ionic liquids and chelating agents. Its properties allow for functionalization of polymers and other materials for enhanced performance in various applications .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)picolinamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Substituent Position: The position of the amino group (e.g., 2-aminophenyl vs. 4-aminophenoxy in compound 4) significantly impacts electronic properties and binding interactions. Ortho-substituted amines (as in the target compound) may confer steric hindrance or hydrogen-bonding capabilities distinct from para-substituted analogs .

- Halogen Effects: Fluorine substitution (e.g., compound 7 and 6-(2-Fluorophenyl)picolinimidamidehydrochloride) increases electronegativity and metabolic stability compared to non-halogenated analogs .

Physicochemical Properties and Solubility

- Dihydrochloride Salts : The dihydrochloride form in the target compound and analogs (e.g., N-Methyl-4-(pyrrolidin-3-yloxy)picolinamide dihydrochloride) enhances aqueous solubility, critical for drug formulation. In contrast, neutral picolinamides (e.g., compound 7) require organic solvents like chlorobenzene for synthesis .

- Thermal Stability : Nitro-containing analogs (e.g., compound 7) may exhibit lower thermal stability due to the nitro group’s propensity for decomposition under heat .

Biological Activity

N-(2-Aminophenyl)picolinamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a picolinamide moiety and an amino group attached to a phenyl ring. This structure is significant for its interaction with biological targets.

Biological Activity

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Molecular Docking Studies : The compound demonstrated good binding affinity to several cancer targets, including β-catenin and epidermal growth factor receptor (EGFR). The binding energies were reported as follows:

- In Vitro Studies : The compound showed significant antiproliferative activity against various cancer cell lines, with IC50 values indicating its effectiveness in inhibiting cell growth. For example:

| Target | Binding Energy (kcal/mol) | IC50 (μM) |

|---|---|---|

| β-catenin | -5.9 | N/A |

| EGFR | -5.8 | N/A |

| HER2 | -6.5 | N/A |

| A549 | N/A | 8.78 |

| NCI-H358 | N/A | 6.68 |

2. Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties, particularly as a potential positive allosteric modulator of metabotropic glutamate receptor 4 (mGlu4). Studies indicate that it can cross the blood-brain barrier effectively, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease .

Case Studies

Case Study 1: Anticancer Efficacy

In a study focused on various derivatives of picolinamide compounds, this compound exhibited strong anticancer properties in both 2D and 3D cell culture models. The results indicated that while the compound was more effective in traditional 2D assays, it maintained moderate activity in more complex 3D environments, which better mimic in vivo conditions .

Case Study 2: Neuroprotective Effects

In preclinical models of Parkinson's disease, the compound demonstrated significant neuroprotective effects by modulating glutamate signaling pathways, which are critical in neurodegeneration. This was assessed using rodent models where the compound improved motor function and reduced catalepsy induced by haloperidol .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-Aminophenyl)picolinamide dihydrochloride, and what reaction conditions optimize yield and purity?

- Methodology : Synthesis typically involves coupling 2-aminophenylamine with picolinic acid derivatives under acidic conditions. Key steps include:

- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) in anhydrous solvents (e.g., DMF or DCM) to facilitate the reaction.

- Dihydrochloride salt preparation : Treat the free base with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) and precipitate the product under controlled pH.

- Purity optimization : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane) improves purity .

Q. How can researchers characterize the structural and electronic properties of This compound using spectroscopic and computational methods?

- Spectroscopic techniques :

- NMR : - and -NMR in DMSO-d to confirm proton environments and carbon backbone.

- X-ray crystallography : Resolve crystal structure to identify hydrogen bonding and salt formation .

- Computational methods :

- Density Functional Theory (DFT) : Use Gaussian 09 with B3LYP/6-31G(d) basis set to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .

- PubChem data : Cross-validate structural descriptors (InChI, molecular weight) with experimental results .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of This compound in catalytic systems?

- Approach :

- Benchmarking : Compare DFT-predicted reaction pathways (e.g., activation energies) with kinetic studies (e.g., Arrhenius plots) to identify discrepancies.

- Solvent effects : Simulate solvent interactions using PCM (Polarizable Continuum Model) and validate via HPLC monitoring of reaction intermediates .

- Error analysis : Quantify systematic errors in basis sets or functional approximations (e.g., B3LYP vs. M06-2X) using high-level coupled-cluster methods (CCSD(T)) .

Q. How can the biological activity of This compound be systematically evaluated, and what in vitro models are appropriate for assessing its mechanism of action?

- Methodology :

- Target identification : Screen against kinase or receptor panels (e.g., EGFR, HDACs) using fluorescence polarization assays.

- Cellular models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (MTT/WST-1) and apoptosis markers (Annexin V/PI staining).

- Mechanistic studies : Perform molecular docking (AutoDock Vina) to predict binding modes to biological targets (e.g., HDAC8) and validate via site-directed mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.